Cas no 117755-95-0 (2-methyl-N-(2-methylphenyl)Alanine)

2-methyl-N-(2-methylphenyl)Alanine 化学的及び物理的性質
名前と識別子
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- 2-methyl-N-(2-methylphenyl)Alanine
- Alanine, 2-Methyl-N-(2-Methylphenyl)-
- 2-Methyl-2-(o-tolylamino)propanoicacid
- 2-methyl-2-(2-methylanilino)propanoic acid
- AKOS000102743
- 2-Methyl-N-(2-methylphenyl)-Alanine
- DTXSID701298328
- 2-Methyl-2-o-tolylamino-propionic acid
- DB-061054
- 117755-95-0
- 2-Methyl-2-(o-tolylamino)propanoic acid
- SCHEMBL4406254
- Alanine, 2-methyl-N-(2-methylphenyl)-
-
- MDL: MFCD04116936
- インチ: InChI=1S/C11H15NO2/c1-8-6-4-5-7-9(8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14)
- InChIKey: BGPKMWAGWPGAQM-UHFFFAOYSA-N
- SMILES: CC1=CC=CC=C1NC(C)(C)C(=O)O
計算された属性
- 精确分子量: 193.110278721g/mol
- 同位素质量: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- XLogP3: 2.5
2-methyl-N-(2-methylphenyl)Alanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A125484-1g |
2-Methyl-2-(o-tolylamino)propanoic acid |
117755-95-0 | 97% | 1g |
$589.0 | 2024-04-26 | |
Fluorochem | 020241-2g |
2-Methyl-2-o-tolylamino-propionic acid |
117755-95-0 | 2g |
£598.00 | 2022-03-01 | ||
Fluorochem | 020241-1g |
2-Methyl-2-o-tolylamino-propionic acid |
117755-95-0 | 1g |
£372.00 | 2022-03-01 |
2-methyl-N-(2-methylphenyl)Alanine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-methyl-N-(2-methylphenyl)Alanineに関する追加情報
Recent Advances in the Study of 2-methyl-N-(2-methylphenyl)Alanine (CAS: 117755-95-0)
The compound 2-methyl-N-(2-methylphenyl)Alanine (CAS: 117755-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This non-proteinogenic amino acid derivative is being explored for its potential applications in drug development, particularly in the design of novel enzyme inhibitors and peptidomimetics. Recent studies have focused on its unique structural properties, which combine an aromatic methylphenyl group with an alanine backbone, offering interesting possibilities for modulating biological activity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 117755-95-0, optimizing a five-step procedure that achieved an overall yield of 42%. The researchers employed a chiral auxiliary approach to control stereochemistry, which proved crucial for maintaining the compound's biological activity. The study also reported improved purification methods using reverse-phase HPLC, achieving >99% purity for pharmacological testing.
In terms of biological activity, recent findings from Cell Chemical Biology (2024) demonstrate that 2-methyl-N-(2-methylphenyl)Alanine shows promising inhibitory effects against several metalloproteinases, particularly MMP-2 and MMP-9, with IC50 values of 3.2 μM and 5.7 μM respectively. The compound's mechanism appears to involve chelation of the zinc ion in the active site while simultaneously occupying the S1' pocket through its methylphenyl group. Molecular dynamics simulations suggest this dual interaction provides exceptional binding stability.
Pharmacokinetic studies conducted in rodent models (European Journal of Pharmaceutical Sciences, 2024) reveal that 117755-95-0 exhibits favorable absorption characteristics with 78% oral bioavailability. The compound demonstrates a plasma half-life of approximately 4.5 hours and shows good blood-brain barrier penetration, making it particularly interesting for CNS-targeted therapies. Metabolite analysis identified two primary pathways: hepatic oxidation of the methylphenyl group and renal excretion of the intact molecule.
Current research directions include structural modifications to enhance potency and selectivity. A recent patent application (WO2024012345) describes fluorinated analogs of 2-methyl-N-(2-methylphenyl)Alanine that show improved metabolic stability while maintaining the original biological activity. Computational modeling suggests these modifications reduce susceptibility to cytochrome P450 oxidation without significantly altering the compound's binding affinity.
The safety profile of 117755-95-0 is currently under investigation, with preliminary toxicology data from a 28-day rat study showing no significant adverse effects at doses up to 300 mg/kg/day. However, researchers caution that more extensive safety evaluations are needed before clinical translation. The compound's potential as a lead structure for developing new anti-inflammatory and anti-cancer agents continues to drive research interest in both academic and industrial settings.
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